2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
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Overview
Description
2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenol group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multi-step organic reactions. One common method starts with the formation of the piperidine ring, followed by the introduction of the sulfonyl group. The phenol group is then added through a series of substitution reactions. The final step involves the formylation of the compound to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: 2-Carboxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol.
Reduction: 2-Hydroxymethyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-4-[4-(morpholin-1-ylsulfonyl)phenyl]phenol
- 2-Formyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol
- 2-Formyl-4-[4-(piperazin-1-ylsulfonyl)phenyl]phenol
Uniqueness
2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The combination of the formyl, sulfonyl, and phenol groups also contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-13-16-12-15(6-9-18(16)21)14-4-7-17(8-5-14)24(22,23)19-10-2-1-3-11-19/h4-9,12-13,21H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBBMAOSCFUNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685392 |
Source
|
Record name | 4-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-95-3 |
Source
|
Record name | 4-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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